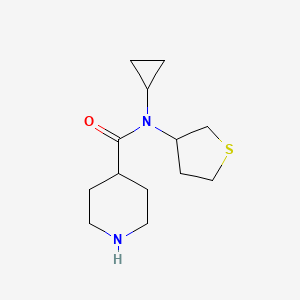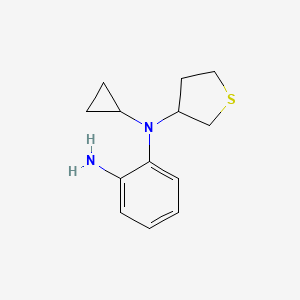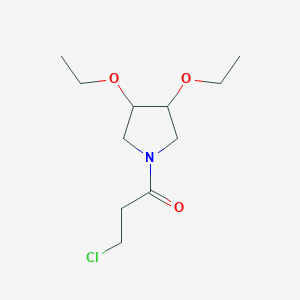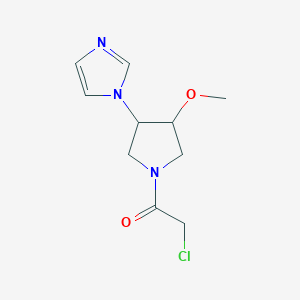
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
Overview
Description
“(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803610-26-5 . It is also known as indolin-3-ylmethanol hydrochloride . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole derivatives has been explored in various studies. For instance, the direct resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol has been achieved by chiral simulated moving bed (SMB) chromatography . The single enantiomers were isolated as their dihydrogen phosphate salts .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H . This indicates that the compound consists of a chlorine atom (Cl), a hydrogen atom (H), nine carbon atoms ©, eleven hydrogen atoms (H), and one nitrogen atom (N).
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 185.65 . It is a powder that is stored at room temperature .
Scientific Research Applications
Transformations and Synthesis Methods
Research has explored various chemical transformations and synthesis methods involving derivatives of 2,3-dihydro-1H-indol-3-yl)methanol. For instance, the oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole has been studied, leading to derivatives that were further transformed through reactions such as hydrolysis, reduction, and Baeyer—Villiger oxidation (Latypova et al., 2020). Additionally, the chemoselective intramolecular annulation of 3-alkylindolines into dihydro or tetrahydrofuro[2,3-b]indoles has been investigated, showcasing the versatility of these compounds in generating complex heterocyclic structures (Suárez-Castillo et al., 1997).
Chemical Reactions and Properties
The acid-catalyzed reactions of indol-3-yl and indol-2-yl disubstituted methanols have been studied, revealing insights into their reactivity and the types of products that can be formed under different conditions (Santoso et al., 2009). These studies contribute to a deeper understanding of the chemical behavior of indol-3-yl)methanol derivatives and their potential applications in synthetic organic chemistry.
Applications in Corrosion Inhibition and Material Science
Derivatives of (2,3-dihydro-1H-indol-3-yl)methanol have been evaluated for their potential in corrosion inhibition, indicating their utility in protecting materials in acidic environments. Schiff bases derived from L-Tryptophan and (2,3-dihydro-1H-indol-3-yl)methanol showed promising results as corrosion inhibitors for stainless steel, suggesting applications beyond pharmaceuticals and into materials science (Vikneshvaran & Velmathi, 2017).
Mechanism of Action
Indole Derivatives and Their Biological Potential
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its structure. They can act as agonists or antagonists at various receptors, influencing cellular signaling pathways .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole itself is a signaling molecule produced by both bacteria and plants
Result of Action
Indole derivatives have been shown to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Indole-containing small molecules, such as “(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride”, have shown diverse pharmacological activities and have been the subject of extensive research . The rapid emergence of drug-resistant tuberculosis has led to an increased interest in indole derivatives as potential anti-tubercular agents . Future research may focus on the design of novel compounds with anti-tubercular activity .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQVCXYRFUTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)

![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)



![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)
